Bepafant, also referred to by its developmental names WEB-2170 and STY-2108, is classified as a synthetic platelet-activating factor receptor antagonist. It is derived from the thienotriazolodiazepine scaffold and has been extensively studied for its potential therapeutic applications in various inflammatory conditions, particularly asthma and other respiratory diseases . The compound's chemical structure is identified by the CAS number 114776-28-2 .
The synthesis of Bepafant involves several key steps that utilize various chemical reactions to construct the thienotriazolodiazepine framework. The synthesis typically begins with the formation of the core structure through cyclization reactions involving thiophene derivatives and triazole intermediates.
Bepafant's molecular structure features a complex arrangement that includes a thienotriazolodiazepine core.
The stereochemistry of Bepafant plays a significant role in its interaction with biological targets, emphasizing the importance of specific spatial arrangements in drug design.
Bepafant undergoes various chemical reactions relevant to its synthesis and biological activity:
Bepafant functions primarily as an antagonist at the platelet-activating factor receptor.
Experimental studies have demonstrated that Bepafant effectively reduces PAF-mediated responses in cell models, highlighting its potential as a therapeutic agent.
Bepafant exhibits several notable physical and chemical properties:
These properties are critical for formulation development in pharmaceutical applications.
Bepafant has several promising applications in scientific research and clinical settings:
Bepafant (WEB 2170) is a selective hetrazepinoic antagonist of the platelet-activating factor (PAF) receptor, exhibiting high-affinity binding across species. In guinea pigs, it inhibits PAF-induced bronchoconstriction, hypotension, and lethal effects with an IC₅₀ of 73 nM in washed rabbit platelet aggregation assays [5] [9]. Its cardioprotective actions were demonstrated in a feline myocardial ischemia-reperfusion model, where Bepafant (1 mg/kg bolus + 2 mg/kg/hr infusion) administered 30 minutes before reperfusion significantly reduced myocardial necrosis by 68% (p < 0.001) and plasma creatine kinase activity by 44% (p < 0.01) compared to controls [1]. The compound's specificity is evidenced by its lack of inhibition against aggregation induced by other agonists (e.g., ADP or thrombin) [5].
Table 1: Binding and Functional Antagonism of Bepafant at PAF Receptors
Species/Tissue | Assay | Affinity (IC₅₀/EC₅₀) | Biological Effect |
---|---|---|---|
Rabbit Platelets | [³H]C18-PAF Radioligand Binding | 29.2 nM | Competitive Antagonism |
Human Neutrophils | PAF-Induced Aggregation | 300 nM | Inhibition of Adhesion/Activation |
Guinea Pig Airways | PAF-Induced Bronchoconstriction | 0.005 mg/kg (i.v.) | 100% Protection from Lethality |
Feline Myocardium | Ischemia-Reperfusion Injury | 1 mg/kg bolus | 68% Reduction in Necrotic Tissue |
Bepafant indirectly modulates G-protein coupled receptor (GPCR) signaling by disrupting PAF-triggered pathways. PAF receptors couple to Gαq and Gαi proteins, activating phospholipase C (PLC) and increasing intracellular calcium [2]. In striatal neurons, GPCRs (e.g., dopamine D2 and muscarinic M1 receptors) regulate L-type calcium channels (CaV1.3), which are critical for synaptic plasticity [6]. While Bepafant does not directly target dopamine receptors, its PAF antagonism may influence cross-talk between inflammatory and neuromodulatory GPCRs. Experimental evidence shows that PAF receptor antagonists inhibit Gαi-mediated NADPH oxidase activation in neutrophils, suggesting broader regulatory effects on GPCR networks involved in oxidative stress [4] [8].
Bepafant inhibits neutrophil priming through G2A receptor interactions, particularly in transfusion-related acute lung injury (TRALI). Lysophosphatidylcholines (lyso-PCs) accumulate in stored blood products and prime polymorphonuclear leukocytes (PMNs) via G2A receptor activation. In vitro, Bepafant (10 μM) blocks lyso-PC-induced priming by >80% by competing with G2A ligands [3] [7]. This mechanism is critical in TRALI pathogenesis, where primed PMNs release reactive oxygen species (ROS) upon secondary activation. G2A receptor loss-of-function studies in mice show dysregulated phospholipid metabolism and increased inflammation, highlighting the therapeutic relevance of Bepafant's dual PAF/G2A antagonism [7]. Notably, Bepafant's efficacy against G2A is concentration-dependent, with significant inhibition observed at 5–25 μM [3].
Bepafant suppresses superoxide production by inhibiting NADPH oxidase assembly in PMNs. In stored blood components, priming agents (e.g., lyso-PCs and neutral lipids) enhance formyl-Met-Leu-Phe (fMLP)-induced superoxide generation by 2.1–2.8-fold. Bepafant (10 μg/mL) reverses this priming by >90% by blocking PAF receptor-dependent and G2A-mediated oxidase activation [3] [4] [8]. Mechanistically, it prevents p47phox phosphorylation and membrane translocation of NADPH subunits. In Caco-2 intestinal epithelial cells, analogous PAF antagonists reduce IL-1β-induced ROS by inhibiting NOX-1, a homolog of NADPH oxidase [8]. This underscores Bepafant's potential in mitigating oxidative tissue damage.
Table 2: Inhibition of NADPH Oxidase Priming by Bepafant
Priming Stimulus | Cell Type | Bepafant Concentration | Inhibition of O₂⁻ Production | Key Mechanism |
---|---|---|---|---|
Stored Plasma (PRBCs) | Human PMNs | 10 μg/mL | 90% | PAF Receptor Blockade |
Lyso-PC Mixture | Murine PMNs | 5–25 μM | 70–85% | G2A Receptor Antagonism |
IL-1β | Caco-2 Cells | 25 μM | 75% | NOX-1 Suppression |
fMLP + Aged Platelets | Human PMNs | 0.83 μM (IC₅₀) | 100% | p47phox Translocation Block |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7